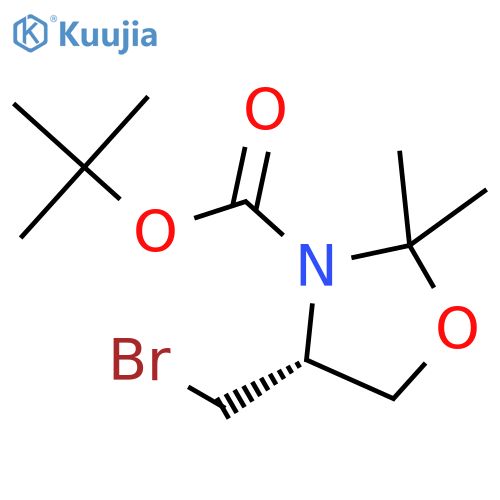

Cas no 1260610-79-4 (tert-butyl (4R)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate)

tert-butyl (4R)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- (R)-tert-Butyl 4-(bromomethyl)-2,2-dimethyloxazolidine-3-carboxylate

- tert-butyl (4R)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

- (R)-tert-Butyl4-(bromomethyl)-2,2-dimethyloxazolidine-3-carboxylate

- AKOS025396126

- P15556

- EN300-3374713

- MFCD09863821

- tert-Butyl (4R)-4-(bromomethyl)-2,2-dimethyl-oxazolidine-3-carboxylate

- 1260610-79-4

- 3-Oxazolidinecarboxylic acid, 4-(bromomethyl)-2,2-dimethyl-, 1,1-dimethylethyl ester, (4R)-

- AS-52728

- (R)-N-Boc-4-(bromomethyl)-2,2-dimethyloxazolidine

- CS-0048519

- KAC61079

- 887-047-8

-

- MDL: MFCD09863821

- インチ: InChI=1S/C11H20BrNO3/c1-10(2,3)16-9(14)13-8(6-12)7-15-11(13,4)5/h8H,6-7H2,1-5H3/t8-/m0/s1

- InChIKey: UTFPBVQWEAFHRD-QMMMGPOBSA-N

- ほほえんだ: CC(C)(C)OC(=O)N1[C@@H](CBr)COC1(C)C

計算された属性

- せいみつぶんしりょう: 293.06266g/mol

- どういたいしつりょう: 293.06266g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 273

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 38.8Ų

tert-butyl (4R)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T117728-5mg |

tert-butyl (4R)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |

1260610-79-4 | 5mg |

$ 50.00 | 2022-06-03 | ||

| Chemenu | CM294633-1g |

(R)-tert-Butyl 4-(bromomethyl)-2,2-dimethyloxazolidine-3-carboxylate |

1260610-79-4 | 95% | 1g |

$*** | 2023-03-30 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ8116-10G |

tert-butyl (4R)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |

1260610-79-4 | 97% | 10g |

¥ 9,603.00 | 2023-03-09 | |

| Enamine | EN300-3374713-0.25g |

tert-butyl (4R)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |

1260610-79-4 | 95.0% | 0.25g |

$116.0 | 2025-03-18 | |

| Enamine | EN300-3374713-5.0g |

tert-butyl (4R)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |

1260610-79-4 | 95.0% | 5.0g |

$908.0 | 2025-03-18 | |

| Enamine | EN300-3374713-10.0g |

tert-butyl (4R)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |

1260610-79-4 | 95.0% | 10.0g |

$1346.0 | 2025-03-18 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X05135-250mg |

(R)-tert-Butyl 4-(bromomethyl)-2,2-dimethyloxazolidine-3-carboxylate |

1260610-79-4 | 95% | 250mg |

¥897.0 | 2024-07-18 | |

| abcr | AB463563-250 mg |

tert-Butyl (4R)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate; . |

1260610-79-4 | 250MG |

€239.80 | 2023-07-18 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD303342-1g |

(R)-tert-Butyl 4-(bromomethyl)-2,2-dimethyloxazolidine-3-carboxylate |

1260610-79-4 | 95% | 1g |

¥1960.0 | 2022-03-01 | |

| Chemenu | CM294633-1g |

(R)-tert-Butyl 4-(bromomethyl)-2,2-dimethyloxazolidine-3-carboxylate |

1260610-79-4 | 95% | 1g |

$835 | 2021-08-18 |

tert-butyl (4R)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate 関連文献

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

-

Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670

tert-butyl (4R)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylateに関する追加情報

tert-butyl (4R)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate (CAS: 1260610-79-4) の最新研究動向

近年、キラル補助基として広く利用されるtert-butyl (4R)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate (CAS: 1260610-79-4) は、不斉合成や医薬品中間体開発において重要な役割を果たしています。本化合物は、オキサゾリジン骨格と臭化メチル基を有するため、多様な官能基変換が可能であり、複雑な生理活性化合物の合成において高い有用性を示しています。

2023年に発表されたJournal of Medicinal Chemistryの研究では、本化合物を出発原料として、新規プロテアーゼ阻害剤の立体選択的合成が報告されました。特に、(4R)配置の不斉中心を利用したジペプチドミメティックの構築において、90%以上のee値を達成しています。この研究では、1260610-79-4の臭化メチル基をアジド化した後、CuAAC反応を経て1,2,3-トリアゾール環を導入する効率的な手法が開発されました。

有機合成化学の観点からは、本化合物の安定性と反応性に関する詳細な研究が進められています。2024年初頭のOrganic Letters掲載論文によれば、tert-butyl (4R)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylateは、さまざまな極性溶媒中で優れた安定性を示す一方、パラジウム触媒存在下でスズ試薬とのカップリング反応に高い反応性を発揮することが明らかになりました。この特性を活用し、複雑な天然物骨格の構築が効率化されています。

医薬品開発分野では、1260610-79-4を中間体とする抗ウイルス剤の研究が注目を集めています。特に、SARS-CoV-2のメインプロテアーゼ阻害剤候補化合物の合成において、本化合物の誘導体が重要な構造単位として利用されています。最近の創薬研究では、オキサゾリジン環の剛直性を活かしたタンパク質-リガンド相互作用の最適化が試みられており、in vitro試験でナノモルレベルの活性が確認されています。

スケールアップ合成に関する技術的進展も報告されています。2023年末のIndustrial & Engineering Chemistry Research誌の論文では、tert-butyl (4R)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylateの連続フロー合成プロセスが開発され、従来のバッチ法に比べて収率が15%向上し、副生成物の低減にも成功しています。この技術革新により、GMPレベルでの大量合成が可能となり、臨床試験用化合物供給のボトルネック解消が期待されています。

今後の展望として、1260610-79-4を基本骨格とする新たな分子ライブラリー構築の動きが活発化しています。特に、DNAエンコードライブラリー技術との組み合わせにより、多様性に富んだ低分子化合物群の迅速な合成が可能となり、創薬研究におけるリード化合物探索の効率化が進むと予想されます。また、生体適合性材料への応用も新たな研究トレンドとして注目されており、オキサゾリジン誘導体を利用したスマートドラッグデリバリーシステムの開発が進められています。

1260610-79-4 (tert-butyl (4R)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate) 関連製品

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)